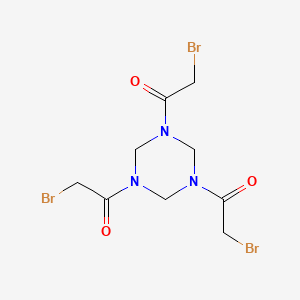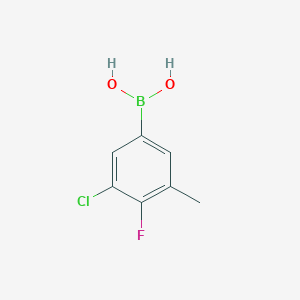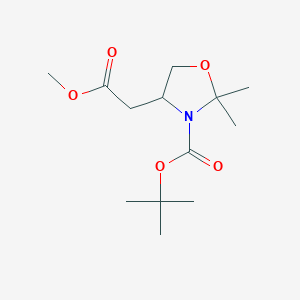
1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) is a chemical compound with the molecular formula C9H12Br3N3O3 It is a triazine derivative featuring three bromoethanone groups attached to a triazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) typically involves the reaction of 1,3,5-triazine with bromoacetyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromo groups can lead to the formation of ethanone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted triazinane derivatives.
Oxidation: Formation of oxo-triazinane derivatives.
Reduction: Formation of ethanone derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris(2-bromoethan-1-one) involves its interaction with nucleophiles due to the presence of reactive bromo groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The triazinane ring provides stability and specificity to the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Similar triazinane structure but with acrylate groups instead of bromoethanone groups.
1,3,5-Tris(bromoacetyl)hexahydro-1,3,5-triazine: Another triazine derivative with bromoacetyl groups.
Propiedades
Número CAS |
92531-02-7 |
|---|---|
Fórmula molecular |
C9H12Br3N3O3 |
Peso molecular |
449.92 g/mol |
Nombre IUPAC |
1-[3,5-bis(2-bromoacetyl)-1,3,5-triazinan-1-yl]-2-bromoethanone |
InChI |
InChI=1S/C9H12Br3N3O3/c10-1-7(16)13-4-14(8(17)2-11)6-15(5-13)9(18)3-12/h1-6H2 |
Clave InChI |
WQGMKAOQIJBHRG-UHFFFAOYSA-N |
SMILES canónico |
C1N(CN(CN1C(=O)CBr)C(=O)CBr)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12497902.png)
![(4S)-2-[1-[2-(Diphenylphosphino)phenyl]-1-methylethyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12497911.png)
![2-[(4,5-Dibromofuran-2-yl)methylidene]propanedinitrile](/img/structure/B12497912.png)
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12497918.png)

![1-{[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}piperidin-4-amine](/img/structure/B12497923.png)

![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497950.png)

![2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12497961.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B12497968.png)
![4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12497985.png)

